molecular formula C20H16N4O3S B253926 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No. B253926
M. Wt: 392.4 g/mol
InChI Key: UVFODMQAKDRRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use as a therapeutic drug. This compound belongs to a class of drugs called Janus kinase inhibitors and has been shown to have anti-inflammatory and immunomodulatory effects.

Mechanism of Action

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide works by selectively inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting the activity of these kinases, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells such as T cells and B cells.
Biochemical and Physiological Effects:
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has been shown to have potent anti-inflammatory and immunomodulatory effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and prevent the activation of immune cells such as T cells and B cells. It has also been shown to reduce the proliferation of synovial fibroblasts, which are involved in the pathogenesis of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide for lab experiments is its potent anti-inflammatory and immunomodulatory effects. This makes it a useful tool for studying the role of Janus kinases in various cellular and molecular pathways. However, one of the limitations of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is its specificity for Janus kinases, which may limit its use in studying other signaling pathways.

Future Directions

There are several future directions for the study of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. One area of research is the development of more selective Janus kinase inhibitors that can target specific isoforms of these kinases. Another area of research is the use of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide in combination with other drugs for the treatment of autoimmune and inflammatory diseases. Finally, the role of Janus kinases in other cellular and molecular pathways is an area of research that may lead to the discovery of new therapeutic targets.

Synthesis Methods

The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves several steps. The starting material is 2-aminopyrimidine, which is first reacted with ethyl cyanoacetate to form ethyl 2-amino-4,6-dicyano-5-phenylpyrimidine-5-carboxylate. This intermediate is then reacted with 2-methoxyphenylacetyl chloride to form 2-(2-methoxyphenyl)acetyl-4,6-dicyano-5-phenylpyrimidine. Finally, this compound is reacted with thioacetic acid to form the desired product, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide.

Scientific Research Applications

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential use as a therapeutic drug for various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory effects by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors.

properties

Product Name

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H16N4O3S/c1-27-16-10-6-5-9-15(16)22-17(25)12-28-20-23-18(13-7-3-2-4-8-13)14(11-21)19(26)24-20/h2-10H,12H2,1H3,(H,22,25)(H,23,24,26)

InChI Key

UVFODMQAKDRRAE-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N

SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N

Origin of Product

United States

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